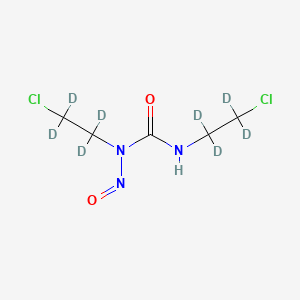
Carmustine-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carmustine-d8 is a deuterated form of Carmustine, a chemotherapeutic agent used primarily in the treatment of various malignancies, including brain tumors and multiple myeloma. Deuterated compounds are often used in research to study the pharmacokinetics and metabolism of drugs, as the presence of deuterium can alter the compound’s behavior in biological systems.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Carmustine-d8 involves the incorporation of deuterium into the Carmustine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is to start with deuterated precursors and follow the same synthetic route as for Carmustine.
Starting Material: Deuterated ethylamine
Reaction with Phosgene: The deuterated ethylamine is reacted with phosgene to form deuterated ethyl isocyanate.
Formation of Deuterated Urea: The deuterated ethyl isocyanate is then reacted with deuterated ethylamine to form deuterated urea.
Chlorination: The deuterated urea is chlorinated to form deuterated bis(2-chloroethyl)urea.
Nitrosation: Finally, the deuterated bis(2-chloroethyl)urea is nitrosated to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents and solvents is critical to achieve the desired level of deuteration.
Analyse Des Réactions Chimiques
Types of Reactions
Carmustine-d8 undergoes several types of chemical reactions, including:
Alkylation: this compound can alkylate DNA and RNA, leading to the formation of cross-links that inhibit DNA replication and transcription.
Carbamoylation: It can also carbamoylate proteins, affecting their function.
Common Reagents and Conditions
Alkylation: Typically occurs under physiological conditions in the presence of nucleophilic sites on DNA and RNA.
Carbamoylation: Occurs in the presence of proteins with nucleophilic amino acid residues.
Major Products Formed
DNA Cross-links: Inhibition of DNA replication and transcription.
Carbamoylated Proteins: Altered protein function leading to cell death.
Applications De Recherche Scientifique
Carmustine-d8 is used extensively in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetic Studies: Used to study the metabolism and distribution of Carmustine in the body.
Mechanistic Studies: Helps in understanding the mechanism of action of Carmustine by tracking the deuterated compound.
Drug Development: Used in the development of new chemotherapeutic agents by providing insights into the behavior of alkylating agents.
Biological Research: Used to study the effects of DNA and protein alkylation in various biological systems.
Mécanisme D'action
Carmustine-d8 exerts its effects primarily through alkylation and carbamoylation. The compound forms cross-links between DNA strands, preventing DNA replication and transcription. This leads to cell cycle arrest and ultimately cell death. Additionally, carbamoylation of proteins affects their function, contributing to the cytotoxic effects of the compound.
Comparaison Avec Des Composés Similaires
Carmustine-d8 belongs to the class of nitrosoureas, which are known for their alkylating properties. Similar compounds include:
Lomustine: Another nitrosourea used in chemotherapy.
Semustine: A nitrosourea with similar alkylating properties.
Streptozocin: A nitrosourea used primarily for pancreatic cancer.
Uniqueness
This compound is unique due to the presence of deuterium, which can alter its pharmacokinetic properties and make it a valuable tool in research. The deuterium atoms can provide insights into the metabolism and distribution of Carmustine, aiding in the development of more effective chemotherapeutic agents.
Propriétés
Formule moléculaire |
C5H9Cl2N3O2 |
|---|---|
Poids moléculaire |
222.10 g/mol |
Nom IUPAC |
1,3-bis(2-chloro-1,1,2,2-tetradeuterioethyl)-1-nitrosourea |
InChI |
InChI=1S/C5H9Cl2N3O2/c6-1-3-8-5(11)10(9-12)4-2-7/h1-4H2,(H,8,11)/i1D2,2D2,3D2,4D2 |
Clé InChI |
DLGOEMSEDOSKAD-SVYQBANQSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])Cl)NC(=O)N(C([2H])([2H])C([2H])([2H])Cl)N=O |
SMILES canonique |
C(CCl)NC(=O)N(CCCl)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


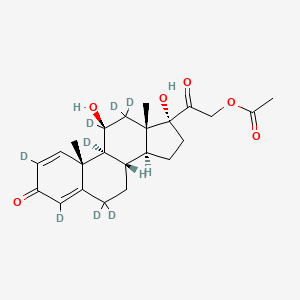


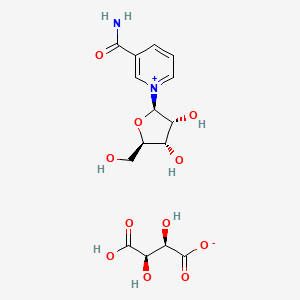
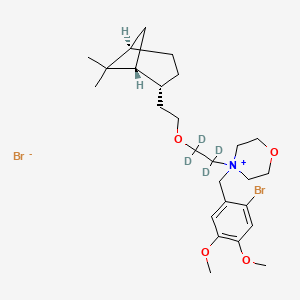

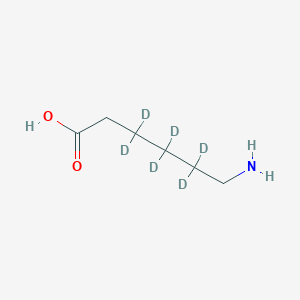



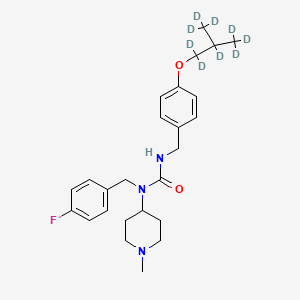
![(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid](/img/structure/B12415193.png)
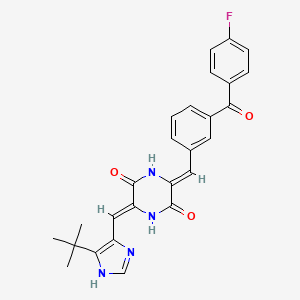
![5-[5-Amino-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]pyrimidin-8-yl]-1-methylpyridin-2-one](/img/structure/B12415209.png)
